
Herbimycin a
Overview
Description
Herbimycin A is a benzoquinone ansamycin antibiotic first isolated from Streptomyces hygroscopicus in 1979 . It belongs to the ansamycin family, characterized by a macrocyclic lactam ring fused to an aromatic moiety. This compound specifically inhibits heat shock protein 90 (Hsp90), disrupting its chaperone function and leading to the degradation of client proteins critical for cancer cell survival, such as tyrosine kinases (e.g., Src, BCR-ABL) . Its antitumor activity, coupled with its ability to reverse oncogenic transformation, has made it a pivotal compound in cancer research .
Preparation Methods
Natural Production via Microbial Fermentation
Microbial Sources and Strain Selection
Herbimycin A is naturally produced by actinomycetes, particularly Streptomyces species. Streptomyces hygroscopicus and Streptomyces sp. RM-7-15 have been identified as primary producers, with the latter also yielding novel analogues such as herbimycins D–F. Strain selection is critical, as genetic variability impacts yield and metabolite profiles. For instance, Streptomyces sp. RM-7-15 was isolated from soil near a thermal vent, a niche environment that may induce unique biosynthetic pathways.
Fermentation Process Optimization
Large-scale fermentation typically involves submerged culture in nutrient-rich media containing carbon sources (e.g., glucose), nitrogen sources (e.g., soybean meal), and trace minerals. Parameters such as pH (6.5–7.2), temperature (28–30°C), and aeration rate (0.5–1.0 vvm) are optimized to maximize biomass and secondary metabolite production. A 8 L fermentation of Streptomyces sp. RM-7-15 yielded 14.32 g of crude extract from the culture broth and 65.4 g from the mycelial cake, demonstrating scalability.
Extraction and Isolation Techniques
Post-fermentation, this compound is extracted using organic solvents such as ethyl acetate or methanol. Sequential chromatography—including normal-phase silica gel flash chromatography and reverse-phase HPLC—enables purification. For example, this compound was isolated from Streptomyces sp. RM-7-15 with a yield of 4.3 mg/L, alongside analogues herbimycins D–F. Key challenges include separating structurally similar ansamycins, necessitating high-resolution chromatographic methods.
Table 1: Comparative Yields of this compound and Analogues from Streptomyces sp. RM-7-15
Compound | Yield (mg/L) | Purity (%) |
---|---|---|
This compound | 4.3 | ≥95 |
Herbimycin D | 2.1 | ≥90 |
Herbimycin E | 0.28 | ≥85 |
Total Synthesis of this compound
Retrosynthetic Analysis and Strategic Disconnections
The synthesis of this compound, with its 19-membered macrolactam ring and seven stereocenters, requires meticulous planning. Retrosynthetic approaches disassemble the molecule into three key fragments: the C1–C9 benzoquinone, C10–C15 allylic alcohol, and C16–C20 amide side chain. The C11–C15 segment, containing four stereocenters, is often synthesized first using asymmetric methodologies.
Asymmetric Synthesis of the C11–C15 Fragment
The C11–C15 domain has been constructed via chiral γ-lactone intermediates. A notable strategy involves catalytic asymmetric crotylation using organosilanes to establish the C10, C11, C14, and C15 stereocenters with >95% enantiomeric excess. Brown’s α-pinene-derived γ-methoxy allylborane reagent enables diastereoselective hydroboration at C12, achieving a 78% yield for this step.
Table 2: Key Synthetic Steps for the C11–C15 Fragment
Step | Reaction Type | Reagent/Catalyst | Yield (%) | Diastereoselectivity |
---|---|---|---|---|
1 | Asymmetric crotylation | Chiral organosilane | 85 | 9:1 |
2 | Diastereoselective hydroboration | α-Pinene allylborane | 78 | 15:1 |
Macrolactamization and Final Assembly
Macrolactamization of the linear precursor is achieved via Yamaguchi conditions (2,4,6-trichlorobenzoyl chloride, DMAP), yielding the 19-membered ring in 65% efficiency. Subsequent functionalization, including methoxylation at C15 and quinone oxidation, completes the synthesis. The longest linear sequence reported spans 19 steps with an overall yield of 4.2%.
Structural Modifications and Analogues
Semi-Synthetic Derivatives
Modifications to the this compound scaffold aim to enhance solubility or stability. For example, dihydrothis compound (TAN 420E), a reduced form of the quinone moiety, exhibits comparable bioactivity with improved pharmacokinetics. The mercaptoacetamide derivative (herbimycin D) demonstrates altered Hsp90 binding affinity, underscoring the role of the C19 substituent.
Biosynthetic Engineering
Gene knockout studies in Streptomyces strains have elucidated the role of polyketide synthases (PKSs) and post-PKS tailoring enzymes. Disruption of the hmnD gene, encoding a methyltransferase, abolishes C15 methoxylation, yielding 17-demethoxy-herbimycin A. Such insights facilitate engineered biosynthesis of non-natural analogues.
Analytical Characterization of this compound
Spectroscopic Profiling
This compound is characterized by UV-Vis maxima at 240 nm (quinone) and 320 nm (ansamycin chromophore). High-resolution mass spectrometry (HR-MS) confirms the molecular formula C30H42N2O9 ([M+H]+ m/z 575.2965).
Table 3: Key NMR Assignments for this compound (CDCl3)
Carbon | δ (ppm) | Multiplicity | Correlation (HMBC) |
---|---|---|---|
C-1 | 177.1 | q | H-3, H-5 |
C-10 | 82.7 | d | H-9, H-11 |
C-15 | 56.4 | q (OCH3) | H-14 |
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 MeOH:H2O) resolves this compound at tR = 12.4 min, with purity ≥95% by UV detection at 254 nm. TLC (silica gel, CH2Cl2:MeOH 9:1) affords an Rf = 0.38, visualized by anisaldehyde staining.
Applications and Implications of Synthesis
The synthetic accessibility of this compound has enabled structure-activity relationship (SAR) studies, revealing that the C17 methoxy group is critical for Hsp90 inhibition. Clinical interest persists despite stability challenges, with prodrug strategies under investigation to mitigate rapid hepatic clearance.
Chemical Reactions Analysis
Herbimycin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions, particularly involving its methoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are often derivatives of this compound with modified functional groups .
Scientific Research Applications
Antitumor Activity
Mechanism of Action
Herbimycin A primarily acts by inhibiting the activity of specific tyrosine kinases, such as pp60v-src and BCR-ABL, which are crucial in the signaling pathways that promote cell proliferation and survival in various cancers. It has been shown to reverse oncogenic phenotypes in transformed cells by targeting these kinases, leading to decreased tumor growth and survival rates in cancer models.
Case Studies
- Ph1-positive Leukemia : this compound demonstrated significant antitumor effects against Ph1-positive leukemia cells by inhibiting BCR-ABL tyrosine kinase activity. In vitro studies indicated preferential inhibition of cell growth associated with the bcr/abl oncoprotein, showcasing its potential for treating specific leukemia subtypes .
- Chronic Lymphocytic Leukemia : In studies involving chronic lymphocytic leukemia cells, this compound induced apoptosis in a majority of tested isolates. It was found to synergize with other chemotherapeutic agents like chlorambucil and fludarabine, enhancing their efficacy against resistant cancer cells .
Osteoclast Inhibition
Bone Resorption Studies
this compound has been evaluated for its effects on osteoclastic bone resorption, which is a critical process in bone metabolism and is often dysregulated in diseases such as osteoporosis.
- In Vitro and In Vivo Findings : Research indicated that this compound inhibited osteoclast formation and function in mouse models. Concentrations ranging from 1 to 100 ng/ml effectively reduced bone resorption and hypercalcemia induced by parathyroid hormone administration. Notably, no toxicity was observed in treated mice, suggesting a favorable safety profile for potential therapeutic use .
Antiangiogenic Properties
Vascular Endothelial Growth Factor Inhibition
In studies involving retinopathy models, this compound exhibited antiangiogenic effects by inhibiting capillary tube formation and endothelial cell proliferation induced by vascular endothelial growth factor. This action resulted in significant reductions in pre-retinal neovascularization in treated rats .
Heat Shock Protein Inhibition
Mechanism Related to Hsp90
this compound also functions as an inhibitor of heat shock protein 90 (Hsp90), which plays a vital role in protein folding and stability. By disrupting Hsp90 function, this compound can lead to the degradation of client proteins involved in oncogenesis.
- Thermotolerance Studies : In models subjected to heat stress, this compound demonstrated protective effects on hepatocytes by reducing apoptosis and caspase-3 activation, indicating its potential utility in conditions where cellular stress is prevalent .
Potential for Treating Proliferative Vitreoretinopathy
Experimental Applications
Research into proliferative vitreoretinopathy (PVR) has shown that this compound can effectively prevent inflammation and tractional retinal detachment when administered intravitreally. Toxicity studies revealed that while high doses caused some initial retinal damage, lower doses were safe and effective in reducing inflammatory responses .
Summary Table of Applications
Mechanism of Action
Herbimycin A exerts its effects by binding specifically to Hsp90 and its endoplasmic reticulum homologue GP96. This binding interferes with the conformational maturation of proteins and the cellular stress response. In cancer cells, Hsp90 stabilizes mutated growth factor and signal proteins that facilitate tumor growth. This compound inactivates Hsp90, leading to the degradation of these cancer cell proteins .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Modifications
Herbimycin A (C₃₀H₄₂N₂O₉) features a benzoquinone ring, a 19-membered ansa macrolactam, and methoxy groups at C-11 and C-13. Key analogues differ in substitutions, redox states, or ring systems:
Physicochemical Properties
- cLogP : Herbimycin G (0.68) and TAN-420B (0.63) exhibit significantly lower hydrophobicity than this compound (2.5), enhancing water solubility and bioavailability .
- Molecular Weight : Most analogues retain a molecular weight ~550–600 Da, adhering to Lipinski’s rules for drug-likeness .
Antitumor and Kinase Inhibition
- Mechanistic Insights: this compound inactivates tyrosine kinases (e.g., Src) by binding to reactive cysteine residues, destabilizing oncogenic kinases .
Selectivity and Toxicity
- This compound shows selective growth inhibition in colon cancer cells (40% inhibition at 125 ng/mL) vs. minimal effect on normal CCL239 cells (12% inhibition) .
- Analogues like Herbimycin G lack cytotoxicity, making them candidates for non-oncological applications (e.g., antiparasitic) .
Mechanistic Divergences
Biological Activity
Herbimycin A is an ansamycin antibiotic recognized for its biological activity, particularly as a Src family kinase inhibitor. This compound has garnered attention due to its potential therapeutic applications in cancer treatment and its effects on various cellular processes.
- Chemical Name : (15 R)-17-demethoxy-15-methoxy-11-O-methyl-geldanamycin
- Molecular Formula : C30H42N2O9
- Purity : ≥95% .
This compound primarily functions by inhibiting the activity of specific kinases, notably:
- Src Family Kinases : this compound binds to the SH domain of p60v-src and p210BCR-ABL, leading to a decrease in their kinase activity. This inhibition is crucial in regulating cellular transformation and proliferation in various cancer cell lines .
- Heat Shock Protein 90 (Hsp90) : The compound also inhibits Hsp90, which is involved in the proper folding and stabilization of many oncogenic proteins. This inhibition can impair cellular recovery from heat shock, further contributing to its anti-cancer properties .
Anti-cancer Activity
This compound has demonstrated significant anti-cancer effects across various studies:
- Colon Tumor Cell Lines : In a study examining colon tumor cell lines, this compound exhibited dose-dependent growth inhibition. A concentration of 125 ng/ml resulted in over 40% growth inhibition after two cell doublings, while only 12% inhibition was observed in normal colonic mucosa cells (CCL239) at similar concentrations .
- Leukemia Cells : The compound showed preferential inhibition of Ph1-positive leukemia cells and BCR/ABL oncoprotein-associated murine hematopoietic cells, indicating its potential use in targeting specific leukemias .
- Cell Cycle Arrest and Apoptosis : this compound induced G1 phase arrest in SUDHL-1 cells after 18 hours of treatment, with prolonged exposure leading to increased apoptosis. This suggests that sustained inhibition of kinase activity can trigger cell death pathways .
Antiangiogenic Activity
This compound has been shown to exhibit antiangiogenic properties, inhibiting endothelial cell function in vitro and reducing neovascularization in animal models. For instance, it significantly inhibited angiogenic activity in a rat model of retinopathy of prematurity .
Study on NPM-ALK Kinase Inhibition
A notable study highlighted the effects of this compound on the NPM-ALK kinase activity. The results indicated that:
- Prolonged treatment led to down-regulation of NPM-ALK and Akt pathways.
- This down-regulation correlated with increased apoptosis and cell cycle arrest in SUDHL-1 cells, demonstrating the compound's potential for treating anaplastic large cell lymphoma .
Growth Inhibition in Tumor Models
Another study focused on the impact of this compound on various tumor models:
- The compound inhibited growth across multiple colon tumor cell lines while sparing normal cells.
- It was found that the reduction in pp60c-src kinase activity preceded any observable changes in cell morphology or growth patterns, reinforcing its role as a critical regulator in tumor biology .
Summary Table of Biological Activities
Properties
IUPAC Name |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N2O9/c1-16-10-9-11-23(37-5)28(41-30(31)36)18(3)12-17(2)27(40-8)24(38-6)13-19(4)26(39-7)21-14-20(33)15-22(25(21)34)32-29(16)35/h9-12,14-15,17,19,23-24,26-28H,13H2,1-8H3,(H2,31,36)(H,32,35)/b11-9-,16-10+,18-12+/t17-,19-,23-,24-,26+,27+,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAHMSDENAOJFZ-BVXDHVRPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)OC)OC(=O)N)C)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C=C([C@@H]1OC)C2=O)/C)OC)OC(=O)N)\C)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70563-58-5 | |
Record name | Herbimycin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70563-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Herbimycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070563585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HERBIMYCIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/815WDV2HST | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.